molecular formula C21H27N7 B5634594 1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]piperidin-4-amine

1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]piperidin-4-amine

Cat. No. B5634594
M. Wt: 377.5 g/mol
InChI Key: SXUFQICOVNJFNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the specified chemical often involves multi-step reactions, starting from basic building blocks such as pyrimidine and triazole derivatives. For instance, Asghari et al. (2015) explored the synthesis of 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines and their cyclized products as potential inhibitors, utilizing a sequence of condensation, nucleophilic displacement, and cyclocondensation reactions (Asghari et al., 2015). Such methods are indicative of the complex pathways involved in synthesizing structurally related compounds.

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and density functional theory (DFT) studies, provides insights into the conformation and electronic structure of these compounds. For example, Murugavel et al. (2016) conducted crystal structure and DFT studies on a related compound, revealing the stabilizing role of intramolecular hydrogen bonds and the electronic properties through Mulliken population analyses (Murugavel et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their structural features, enabling a variety of chemical transformations. Rasmussen et al. (1978) investigated the cine-amination of substituted pyrimidines, demonstrating the influence of substituents on reaction mechanisms and outcomes (Rasmussen et al., 1978). These studies highlight the complex interplay between structure and reactivity in synthetic chemistry.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are critical for their practical application and handling. The crystallography studies by Ullah and Stoeckli-Evans (2021) on similar compounds provide detailed information on molecular packing, hydrogen bonding, and crystal lattice parameters, which are essential for understanding the compound's physical characteristics (Ullah & Stoeckli-Evans, 2021).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, define the compound's utility in chemical syntheses and potential applications. Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, providing insight into the chemical behavior and interaction patterns of similar complex molecules (Shawish et al., 2021).

properties

IUPAC Name

1-(6-methyl-2-phenylpyrimidin-4-yl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N7/c1-16-12-20(26-21(25-16)18-6-4-3-5-7-18)27-10-8-19(9-11-27)24-17(2)13-28-15-22-14-23-28/h3-7,12,14-15,17,19,24H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXUFQICOVNJFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)N3CCC(CC3)NC(C)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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